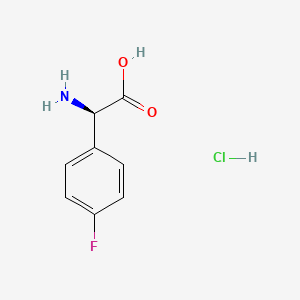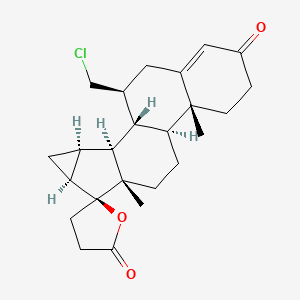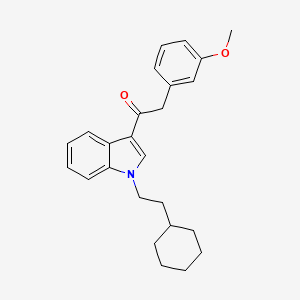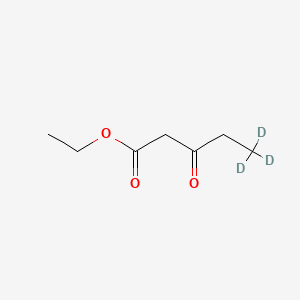
2-N-Propyl Pramipexole-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-N-Propyl Pramipexole-d4” is a labelled analogue of 2-N-Propyl Pramipexole, which is a derivative of Pramipexole . It is also known as (6S,7S)-2,6-diamino-4,5,6,7-tetrahydrobenzo [d]thiazol-7-ol .
Synthesis Analysis
The synthesis of Pramipexole, the parent compound of 2-N-Propyl Pramipexole-d4, involves the conversion of the intermediate (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole to (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide, which is then monoalkylated to (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-propylbenzenesulfonamide .Molecular Structure Analysis
The molecular structure of 2-N-Propyl Pramipexole-d4 is C13H23N3S . It is a derivative of Pramipexole, which is a non-ergot dopamine agonist .Chemical Reactions Analysis
Pramipexole, the parent compound of 2-N-Propyl Pramipexole-d4, has shown significant degradation under hydrolytic, oxidative, and photolytic conditions .Physical And Chemical Properties Analysis
The molecular weight of 2-N-Propyl Pramipexole-d4 is 211.33 g/mol, and its chemical formula is C13H23N3S .Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of 2-N-Propyl Pramipexole-d4 involves the modification of the existing synthesis pathway of Pramipexole. The modification involves the replacement of the Hydrogen atom at the 2-position of the pyridine ring with a deuterium atom. The synthesis pathway involves the protection of the amine group followed by the alkylation of the pyridine ring with the propyl group and the deuterium atom. The protected amine group is then deprotected to obtain the final product, 2-N-Propyl Pramipexole-d4.", "Starting Materials": [ "2-Bromo-4,5-dihydro-1H-imidazole", "Di-tert-butyl dicarbonate", "Sodium hydride", "Pramipexole", "1-Bromo-2-propyl-d4", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Protection of the amine group of Pramipexole using Di-tert-butyl dicarbonate in the presence of Sodium hydride in dry THF solvent.", "Step 2: Alkylation of the pyridine ring of the protected Pramipexole with 1-Bromo-2-propyl-d4 in the presence of Sodium hydride in dry DMF solvent.", "Step 3: Deprotection of the tert-butyl group using Hydrochloric acid in methanol solvent.", "Step 4: Neutralization of the reaction mixture using Sodium hydroxide solution.", "Step 5: Extraction of the product using Ethyl acetate solvent.", "Step 6: Purification of the product using recrystallization from Methanol and Water mixed solvent." ] } | |
Numéro CAS |
1346602-54-7 |
Formule moléculaire |
C13H23N3S |
Poids moléculaire |
257.432 |
Nom IUPAC |
(6S)-2-N,6-N-bis(1,1-dideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C13H23N3S/c1-3-7-14-10-5-6-11-12(9-10)17-13(16-11)15-8-4-2/h10,14H,3-9H2,1-2H3,(H,15,16)/t10-/m0/s1/i7D2,8D2 |
Clé InChI |
NSHVRDSQVRQBFT-UKNKLKQBSA-N |
SMILES |
CCCNC1CCC2=C(C1)SC(=N2)NCCC |
Synonymes |
(S)-4,5,6,7-Tetrahydro-N2-propyl-N6-propyl-2,6-benzothiazolediamine-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[1-(1,2-Dihydroxyethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)
![1H,6H-Pyrazolo[1',2':1,2]pyrazolo[3,4-d]pyridazine](/img/structure/B583736.png)
![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)


![L-[1-13C]Glucose](/img/structure/B583745.png)
